molecular formula C11H15F3N2O3 B166999 Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate CAS No. 135026-14-1

Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate

Cat. No. B166999
M. Wt: 280.24 g/mol
InChI Key: PDIJRWGSLBRAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate, also known as A-769662, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various areas of research. A-769662 belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have promising effects in the fields of metabolism, cancer, and neurodegenerative diseases.

Mechanism Of Action

The mechanism of action of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate involves the activation of AMPK, a key regulator of cellular energy metabolism. AMPK is activated when cellular energy levels are low, leading to increased glucose uptake and fatty acid oxidation. Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate are largely due to its activation of AMPK. These effects include increased glucose uptake and fatty acid oxidation, inhibition of mTOR signaling, induction of apoptosis, and reduction of oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has also been shown to have off-target effects, which can complicate data interpretation. Additionally, the synthesis of Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate can be challenging and time-consuming, which can limit its availability for lab experiments.

Future Directions

There are several future directions for research on Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate. One potential direction is to explore its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases.

Scientific Research Applications

Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been extensively studied for its potential applications in various areas of research. In the field of metabolism, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to activate AMPK, a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation, which can potentially be used to treat metabolic disorders such as diabetes and obesity.
In the field of cancer, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is thought to be due to the activation of AMPK, which leads to the inhibition of mTOR signaling, a pathway that is often overactivated in cancer cells.
In the field of neurodegenerative diseases, Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. This effect is thought to be due to the activation of AMPK, which can modulate various signaling pathways involved in neurodegeneration.

properties

CAS RN

135026-14-1

Product Name

Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate

Molecular Formula

C11H15F3N2O3

Molecular Weight

280.24 g/mol

IUPAC Name

ethyl 2-(tert-butylamino)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C11H15F3N2O3/c1-5-18-8(17)6-7(11(12,13)14)15-9(19-6)16-10(2,3)4/h5H2,1-4H3,(H,15,16)

InChI Key

PDIJRWGSLBRAKD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)NC(C)(C)C)C(F)(F)F

synonyms

ETHYL 2-[(1,1-DIMETHYLETHYL)AMINO]-4-TRIFLUOROMETHYL-5-OXAZOLECARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction vessel was charged with 10.9 g (50 mmol) of ethyl 2-chloro-4,4,4-trifluoroacetoacetate and 7.0 g (60 mmol) of tert-butylurea. The reaction mixture was stirred and heated at 140°-150° C. for 19 hours under a calcium sulfate drying tube. With the mixture at room temperature, the mixture was slurried in methylene chloride and washed three times with water. The methylene chloride extract was dried over magnesium sulfate and then concentrated under reduced pressure to yield 8.8 g of a mustard-colored solid material. This solid material was dissolved in hot hexane and then filtered hot. The filtrate was cooled in a dry ice bath. The filtrate yielded 7.3 g of a beige solid product (m.p.=56°-59° C.) identified in Table I.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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